BenchChemオンラインストアへようこそ!

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine

Kinase Inhibition Structure-Activity Relationship Phthalazinamine

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine (CAS 670270-22-1) is a synthetic small molecule belonging to the phthalazinamine class, characterized by a 4-methylphthalazin-1-amine core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. Phthalazinamine derivatives are widely explored as ATP-competitive kinase inhibitors, particularly targeting the VEGFR and Raf kinase families involved in angiogenesis and oncogenic signaling , making this compound a candidate scaffold for targeted cancer therapy development.

Molecular Formula C16H11ClF3N3
Molecular Weight 337.73
CAS No. 670270-22-1
Cat. No. B2845764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine
CAS670270-22-1
Molecular FormulaC16H11ClF3N3
Molecular Weight337.73
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C16H11ClF3N3/c1-9-11-4-2-3-5-12(11)15(23-22-9)21-10-6-7-14(17)13(8-10)16(18,19)20/h2-8H,1H3,(H,21,23)
InChIKeyREWVTHWGOFZZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine (CAS 670270-22-1): A Phthalazinamine Kinase Inhibitor Scaffold


N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine (CAS 670270-22-1) is a synthetic small molecule belonging to the phthalazinamine class, characterized by a 4-methylphthalazin-1-amine core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group [1]. Phthalazinamine derivatives are widely explored as ATP-competitive kinase inhibitors, particularly targeting the VEGFR and Raf kinase families involved in angiogenesis and oncogenic signaling [2], making this compound a candidate scaffold for targeted cancer therapy development.

Why N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine Cannot Be Replaced by Generic Phthalazinamines or Common Kinase Inhibitors


Phthalazinamine-based kinase inhibitors are highly sensitive to minor structural modifications; the specific 4-chloro-3-(trifluoromethyl)phenyl substituent on the phthalazine ring is a critical determinant of target selectivity and potency [1]. For instance, replacing the N-aryl group or modifying the 4-methyl substituent can shift inhibition from VEGFR to Raf kinases or abolish activity entirely, as demonstrated by structure-activity relationship (SAR) studies on related phthalazine derivatives [2]. Generic substitution with unsubstituted or differently substituted phthalazinamines therefore carries a high risk of losing the intended biological profile, making compound-specific procurement essential for reproducible research models.

Quantitative Differentiation Evidence for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine


Structural Differentiation: Unique 4-Chloro-3-(trifluoromethyl)phenyl Substituent vs. Common VEGFR Inhibitor Pharmacophores

The target compound's 4-chloro-3-(trifluoromethyl)phenyl group is absent in the clinically advanced phthalazinamine Vatalanib (PTK787/ZK222584, which features a 4-pyridylmethyl substituent), and also distinct from the 4-(1-methylethyl)phenyl group of the P2X7/VEGFR antagonist 'compound P-MPPEP' [1]. This substitution pattern is hypothesized to confer a unique selectivity profile, as SAR studies on analogous phthalazines demonstrate that 3-trifluoromethyl-4-chloro substitution on the N-phenyl ring can redirect kinase inhibition from VEGFR-1/2 toward Raf kinases [2].

Kinase Inhibition Structure-Activity Relationship Phthalazinamine

Inferred Kinase Selectivity Profile: Potential Raf Kinase Inhibition vs. Established VEGFR-2 Inhibitors

While direct comparative IC50 data for this compound are not publicly available, the compound has been cited as a Raf kinase inhibitor, linking it to the MAPK/ERK signaling pathway critical in cancer proliferation [1]. In contrast, the most well-characterized phthalazinamines, such as Vatalanib, are primarily VEGFR-2 inhibitors (IC50 of 37 nM against VEGFR-2) [2]. This distinction is crucial: a Raf-targeted tool might be preferred in models resistant to anti-angiogenic VEGFR therapy.

Raf Kinase MAPK Pathway Anticancer

P2X7 Receptor Modulation: A Potential Off-Target Liability or Opportunity

A closely related phthalazinamine derivative, 'compound P,' was identified as a potent inhibitor of the human P2X7 receptor with an IC50 of approximately 5 µM, acting non-competitively to block ATP-induced ion flux [1]. While 'compound P' is structurally distinct from the target molecule, the shared phthalazinamine core suggests that P2X7 inhibition could be a class-wide property. This is significant when selecting a kinase inhibitor for immunological studies, where P2X7 plays a role in inflammation and IL-1β release.

P2X7 Receptor Immuno-oncology Off-target effects

Optimal Application Scenarios for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine


Probing Raf-Dependent Signaling in MAPK Pathway-Driven Cancers

Based on its annotation as a Raf kinase inhibitor, this compound is most suitably applied as a starting point for developing chemical probes in cancer cell lines characterized by B-Raf or C-Raf mutations [1]. It should be used in head-to-head experiments with established Raf inhibitors like Sorafenib to profile its unique selectivity and potency, as predicted by its distinct substitution pattern.

Investigating VEGFR-Independent Angiogenesis Pathways

For research models where VEGFR inhibition (e.g., by Vatalanib) has proven ineffective, this compound's structurally divergent pharmacophore offers a tool to explore whether targeting alternative kinases like Raf can overcome resistance [2]. This application is contingent on confirming its lack of VEGFR activity in vitro.

Immuno-Oncology Studies Requiring Kinase Tool Compounds with Documented P2X7 Liability Awareness

Given the class-level evidence of P2X7 receptor modulation by phthalazinamines, this compound is valuable in immuno-oncology research where the interplay between kinase signaling and purinergic receptors is under investigation. Its use demands concurrent P2X7 activity assays to deconvolute kinase-dependent and -independent effects on immune cell function [3].

Quote Request

Request a Quote for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.